molecular formula C17H16O8 B602119 Jaboticabin Ethyl Impurity CAS No. 1404192-74-0

Jaboticabin Ethyl Impurity

Cat. No.: B602119
CAS No.: 1404192-74-0
M. Wt: 348.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Jaboticabin Ethyl Impurity is a chemical compound with a molecular weight of 348.31 and a formula of C17H16O8 . It is primarily used in the pharmaceutical industry .


Chemical Reactions Analysis

Impurities in pharmaceuticals can have various effects on chemical reactions. They can cause drug product instability, leading to decreased product performance, loss in potency, and/or formation of potentially toxic degradants .

Scientific Research Applications

1. Anti-Inflammatory and Antioxidant Activity

Jaboticabin, a polyphenol found in Jaboticaba (Myrciaria cauliflora), has been identified with potential anti-inflammatory applications, particularly for chronic obstructive pulmonary disease (COPD). Studies have shown that jaboticabin inhibits the production of the chemokine interleukin-8 and exhibits antiradical activity, suggesting its usefulness in treating COPD and other inflammatory conditions (Zhao et al., 2019). Another study reported the isolation of jaboticabin from jaboticaba fruit, highlighting its significant inhibition of interleukin (IL)-8 production and cytotoxic effects on certain cancer cell lines, as well as its strong antiradical activity (Reynertson et al., 2006).

2. Antimicrobial Properties

The antimicrobial properties of jaboticabin, particularly in relation to pathogenic microorganisms, have been explored. For instance, an investigation into Plinia glomerata, a species closely related to jaboticaba, revealed that certain extracts demonstrated notable activity against Staphylococcus aureus and Escherichia coli, although the specific role of jaboticabin in these activities requires further clarification (Serafin et al., 2007).

3. Impacts on Glucose Metabolism and Antioxidant Status

Research has also looked into the effects of jaboticaba, including jaboticabin, on glucose metabolism and antioxidant status. A clinical study found that jaboticaba peel intake significantly increased serum antioxidant capacity and decreased serum insulin after meals, suggesting a positive impact on metabolic health (Plaza et al., 2016).

4. Wound Healing Properties

The potential of jaboticabin in wound healing has been evaluated in vitro. A study on the hydroalcoholic extract of jaboticaba fruit peels showed cytoprotective effects and positive impact on wound healing processes in murine fibroblasts (Pitz et al., 2016).

5. Role in Cancer Prevention and Treatment

The antiproliferative activity of jaboticabin against human oral carcinoma cell lines has been demonstrated, suggesting its potential use in cancer prevention and treatment. The water extracts of jaboticaba seeds, containing jaboticabin, showed concentration-dependent antiproliferative effects and induced apoptosis in these cancer cells (Wang et al., 2014).

Properties

IUPAC Name

[2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl] 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O8/c1-2-24-16(22)8-11-13(20)6-10(18)7-15(11)25-17(23)9-3-4-12(19)14(21)5-9/h3-7,18-21H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHCALSNLQCVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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